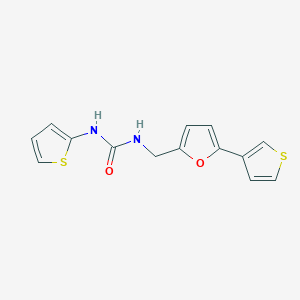

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Description

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a heterocyclic urea derivative featuring dual thiophene moieties (at positions 2 and 3) and a furan-methyl linker. The urea core (–NH–CO–NH–) serves as a critical pharmacophore, commonly associated with hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name |

1-thiophen-2-yl-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-14(16-13-2-1-6-20-13)15-8-11-3-4-12(18-11)10-5-7-19-9-10/h1-7,9H,8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGQQSHRAAUFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the synthesis of the intermediate compound, which can be achieved by reacting thiophene-2-carboxylic acid with appropriate reagents to form thiophene-2-yl isocyanate.

Coupling Reaction: The intermediate is then reacted with 5-(thiophen-3-yl)furan-2-ylmethylamine under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the urea linkage or the heterocyclic rings, depending on the reagents used.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or furan rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products: The products of these reactions vary based on the specific conditions but can include oxidized derivatives, reduced forms, or substituted compounds with altered functional groups.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules with potential electronic or photonic applications.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

Industry: Its electronic properties make it useful in the development of materials for electronic devices or sensors.

Mechanism of Action

The mechanism by which 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea exerts its effects depends on its application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Spectroscopic Properties

Key Observations :

- In contrast, benzofuran-pyrimidin derivatives (4a-d) lack the furan-methyl linker, which may limit conformational flexibility .

- Spectroscopic Trends : Thiophene protons in similar compounds resonate at δ ~6.5–7.5 ppm, while urea NH groups appear as broad singlets near δ 5.0–6.0 ppm, consistent with hydrogen bonding .

Thiophene- and Furan-Containing Heterocycles

Table 2: Comparison of Bioactive Heterocycles

Key Observations :

- Electronic Properties : The thiophene-furan combination in the target compound may enhance π-π stacking and charge-transfer interactions compared to oxazole or indazole derivatives .

- Biological Relevance : Urea derivatives (e.g., 5b) demonstrate improved stability over thiourea analogs, as seen in compound 5c (Cl-substituted adamantane), which shows a 0.0015 HRMS error, indicating high purity .

Biological Activity

The compound 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a unique derivative that combines thiophene and furan moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available thiophene derivatives. The general synthetic pathway includes:

- Formation of Furan Derivative : Synthesis of 5-(thiophen-3-yl)furan-2-carbaldehyde through condensation reactions.

- Urea Formation : Reaction of the furan derivative with thiophenes to yield the target urea compound via isocyanate intermediates.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiourea and urea derivatives. For instance, compounds similar to this compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.03 to 0.12 µg/mL, indicating strong potential as antimicrobial agents .

Anticancer Activity

Research indicates that thiourea derivatives possess anticancer properties. A related compound demonstrated a GI50 value of 25.1 µM against multiple cancer cell lines, including non-small cell lung cancer and ovarian cancer . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antiviral Activity

The antiviral potential of heterocyclic compounds has been explored extensively. Compounds containing thiophene and furan rings have shown promising activity against viral infections, particularly in inhibiting reverse transcriptase in HIV . Specific derivatives have demonstrated EC50 values lower than standard antiviral drugs, suggesting efficacy in treating viral infections.

Case Studies

- Anticancer Study : A study investigated the effects of a similar thiourea compound on human cancer cell lines. The results showed significant inhibition of cell growth, with a notable selectivity towards cancer cells over normal cells.

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of pathogenic bacteria. Results indicated that it outperformed traditional antibiotics in certain cases, highlighting its potential as a new antimicrobial agent.

Research Findings

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea to improve yield and purity? A: The synthesis of urea derivatives typically involves reacting isocyanates with amines under controlled conditions. For this compound, optimization strategies include:

- Solvent Selection: Use inert solvents like dichloromethane (DCM) or toluene to minimize side reactions. Evidence from analogous urea syntheses highlights the importance of solvent polarity in stabilizing intermediates .

- Catalytic Base: Triethylamine (TEA) effectively neutralizes HCl byproducts, improving reaction efficiency .

- Temperature Control: Reflux conditions (~110°C in toluene) enhance reaction rates while avoiding decomposition .

- Protection of Reactive Moieties: Thiophene and furan rings may require protective groups (e.g., silyl ethers) during synthesis, as seen in thiophene-containing nucleoside preparations .

Table 1: Suggested Reaction Conditions

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Toluene or DCM | |

| Base | Triethylamine (TEA) | |

| Temperature | Reflux (~110°C) | |

| Reaction Time | 12–24 hours |

Crystallographic Analysis

Q: What challenges arise in determining the crystal structure of this compound, and how can they be addressed? A: Challenges include:

- Conformational Flexibility: The urea linker and thiophene/furan substituents may adopt multiple conformations, complicating structure determination. Use restrained refinement in SHELXL to model disorder .

- Hydrogen Bonding Networks: Intermolecular N–H···O/N interactions (common in urea derivatives) can create complex packing patterns. Analyze hydrogen-bonded chains using Mercury’s Materials Module , referencing similar structures .

- Dihedral Angle Variability: Thiophene and furan rings may form dihedral angles of 60–90° with the urea core, as observed in benzothiophene analogs .

Recommendations:

- Employ high-resolution X-ray diffraction (XRD) data collection.

- Use SHELX suite for refinement and Mercury for visualization .

Computational Studies

Q: Which density-functional theory (DFT) methods are suitable for studying the electronic properties of this urea derivative? A: Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended. Becke’s work demonstrates that inclusion of exact exchange terms improves accuracy for thermochemical properties (e.g., atomization energies with ±2.4 kcal/mol deviation) .

Methodology:

- Basis Set: 6-311G(d,p) for geometry optimization.

- Solvent Effects: Include polarizable continuum models (PCM) for solution-phase simulations.

- Electronic Properties: Calculate HOMO-LUMO gaps to predict reactivity.

NMR Characterization

Q: What are the key NMR spectral features that confirm the structure of this compound? A: Key signals in ¹H NMR (CDCl₃, 500 MHz):

- Thiophene Protons: δ 6.5–7.5 ppm (multiplet, J = 3–5 Hz) .

- Urea NH: δ 5.0–5.5 ppm (broad singlet, exchangeable) .

- Furan Methyl Group: δ 3.2–3.5 ppm (triplet, J = 7 Hz) .

¹³C NMR (126 MHz):

Validation: Compare experimental shifts with computed values (DFT) to resolve ambiguities .

Biological Activity

Q: How can researchers design experiments to evaluate the potential biological activity of this compound? A:

- Cytotoxicity Assays: Use the MTT assay (Mosmann’s method) to measure IC₅₀ values in cancer cell lines (e.g., HL-60, K562) .

- Apoptosis Mechanisms: Monitor caspase-3 activation via Western blotting or fluorogenic substrates, as demonstrated for thiophene-containing pyrazolines .

- Target Identification: Perform kinase inhibition profiling (e.g., TNIK) using competitive binding assays.

Data Contradictions

Q: When experimental data (e.g., NMR vs. XRD) show discrepancies, how should researchers resolve such contradictions? A:

- Cross-Validation: Compare NMR-derived dihedral angles with XRD data using Mercury’s packing similarity tools .

- Dynamic Effects: NMR captures solution-state conformations, while XRD shows solid-state packing. Molecular dynamics (MD) simulations can reconcile differences .

- Error Analysis: Re-examine refinement parameters (e.g., thermal motion in XRD) .

Thermochemical Properties

Q: What methodologies are recommended for accurate determination of thermochemical properties like enthalpy of formation? A:

- Experimental: Bomb calorimetry for ΔHf measurements.

- Computational: B3LYP/6-311G(d,p) with corrections for zero-point energy and thermal effects .

Table 2: DFT vs. Experimental Accuracy

| Property | B3LYP Accuracy | Reference |

|---|---|---|

| Atomization Energy | ±2.4 kcal/mol | |

| Ionization Potential | ±0.1 eV |

Reactivity Studies

Q: How can the reactivity of the urea moiety in this compound be systematically investigated under varying conditions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.